N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-14-6-7-16-18(11-14)27-20(22-16)23(12-15-5-3-4-8-21-15)19(24)17-13-25-9-10-26-17/h3-8,11,13H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOMZACWPKLLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring can be formed through a cyclization reaction.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.
Formation of the Dioxine Ring: The dioxine ring can be synthesized through a condensation reaction involving appropriate diol and carboxylic acid derivatives.
Final Coupling Reaction: The final step involves coupling the benzothiazole and pyridine intermediates with the dioxine derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Physicochemical Properties
Research Findings and Implications
This may enhance membrane permeability but reduce aqueous solubility.
Substituent Effects: The 6-ethylbenzothiazole group in the target compound likely increases lipophilicity, favoring passive diffusion across biological membranes.
Bioactivity Hypotheses :
- The pyridinylmethyl group in both compounds may facilitate π-π stacking with aromatic residues in target proteins.
- The ethyl substituent in the benzothiazole could modulate selectivity for enzymes like benzothiazole-sensitive kinases.
Biological Activity
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety and a dioxine ring, which are known to contribute to various biological activities. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Introduction of the Ethyl Group : Alkylation reactions using ethyl halides are employed.
- Formation of the Dioxine Structure : The dioxine ring is synthesized through cyclization reactions involving suitable precursors.
Antibacterial Properties
Studies have indicated that compounds similar to this compound exhibit antibacterial activity. For instance, benzothiazole derivatives have been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase, which are critical for bacterial DNA replication and metabolism .
Anti-inflammatory Effects
Research has demonstrated that benzothiazole derivatives can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Cytotoxicity Against Cancer Cells
The compound's structural features suggest potential cytotoxic effects against tumorigenic cell lines. In vitro studies have shown that benzothiazole derivatives can selectively target cancer cells while sparing normal cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial | 10 |
| Benzothiazole Derivative B | Anti-inflammatory | 15 |
| N-(6-Ethyl... | Cytotoxicity (Cancer) | 8 |
This table illustrates that while many benzothiazole derivatives exhibit promising biological activities, the specific combination of structural elements in this compound may enhance its efficacy against particular biological targets.
Case Studies
- Antibacterial Activity Study : A study conducted on various benzothiazole derivatives demonstrated that those with a pyridine moiety showed enhanced inhibition of bacterial growth compared to their non-pyridine counterparts. The minimal inhibitory concentration (MIC) was significantly lower for compounds containing both benzothiazole and pyridine structures .
- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, N-(6-ethyl... exhibited selective cytotoxicity with an IC50 value indicating potent activity against tumorigenic cells while demonstrating lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
